Ethyl dimethyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

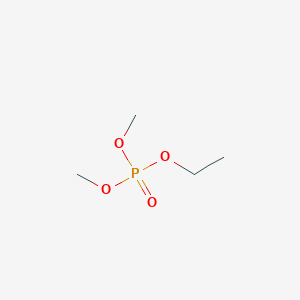

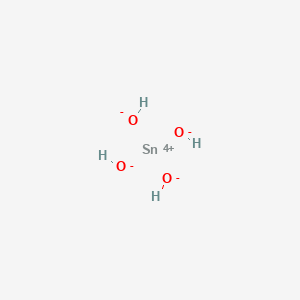

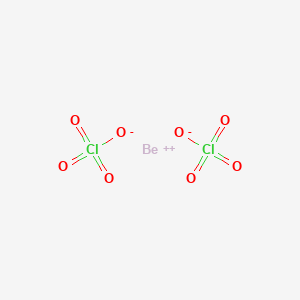

Ethyl dimethyl phosphate (EDP) is a colorless, odorless, and flammable liquid that is widely used in various industries, including agriculture, pharmaceuticals, and cosmetics. EDP is a type of organophosphate compound that is synthesized from the reaction of dimethyl phosphate and ethanol.

Mécanisme D'action

Ethyl dimethyl phosphate is a type of organophosphate compound that inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. The overstimulation of the nervous system leads to various symptoms, including muscle spasms, convulsions, and respiratory failure.

Biochemical and Physiological Effects

Ethyl dimethyl phosphate exposure leads to various biochemical and physiological effects. Ethyl dimethyl phosphate exposure leads to the inhibition of acetylcholinesterase, which results in the accumulation of acetylcholine in the synaptic cleft. The accumulation of acetylcholine leads to overstimulation of the nervous system, which results in various symptoms, including muscle spasms, convulsions, and respiratory failure. Ethyl dimethyl phosphate exposure also leads to the inhibition of various enzymes, including butyrylcholinesterase, which is involved in the detoxification of Ethyl dimethyl phosphate.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl dimethyl phosphate is widely used in various lab experiments due to its high reactivity and solubility in various organic solvents. Ethyl dimethyl phosphate is also relatively cheap and easy to synthesize. However, Ethyl dimethyl phosphate is highly toxic and requires careful handling and disposal. Ethyl dimethyl phosphate exposure can lead to various health effects, including respiratory failure, convulsions, and death. Therefore, Ethyl dimethyl phosphate should be handled with caution in the lab, and proper safety measures should be taken.

Orientations Futures

Future research on Ethyl dimethyl phosphate should focus on the development of safer and more efficient synthesis methods. Future research should also focus on the development of new applications of Ethyl dimethyl phosphate in various industries, including agriculture, pharmaceuticals, and cosmetics. Future research should also focus on the development of new drugs that target the acetylcholinesterase enzyme, which is involved in various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Conclusion

In conclusion, Ethyl dimethyl phosphate is a widely used organophosphate compound that is synthesized from the reaction of dimethyl phosphate and ethanol. Ethyl dimethyl phosphate is used in various industries, including agriculture, pharmaceuticals, and cosmetics. Ethyl dimethyl phosphate is highly toxic and requires careful handling and disposal. Ethyl dimethyl phosphate exposure leads to the inhibition of acetylcholinesterase, which results in the accumulation of acetylcholine in the synaptic cleft. The accumulation of acetylcholine leads to overstimulation of the nervous system, which results in various symptoms, including muscle spasms, convulsions, and respiratory failure. Future research on Ethyl dimethyl phosphate should focus on the development of safer and more efficient synthesis methods and the development of new applications of Ethyl dimethyl phosphate in various industries.

Méthodes De Synthèse

Ethyl dimethyl phosphate is synthesized by reacting dimethyl phosphate with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces Ethyl dimethyl phosphate, water, and methanol. The reaction is exothermic, and the temperature needs to be controlled to prevent the formation of unwanted byproducts.

Applications De Recherche Scientifique

Ethyl dimethyl phosphate is widely used in scientific research as a reagent and a solvent. Ethyl dimethyl phosphate is used in the synthesis of various organic compounds, including insecticides, herbicides, and fungicides. Ethyl dimethyl phosphate is also used as a solvent for the extraction of various organic compounds from natural sources, such as plants and animals. Ethyl dimethyl phosphate is used in the pharmaceutical industry as a precursor for the synthesis of various drugs, including anticancer agents and antiviral agents.

Propriétés

Numéro CAS |

10463-05-5 |

|---|---|

Nom du produit |

Ethyl dimethyl phosphate |

Formule moléculaire |

C4H11O4P |

Poids moléculaire |

154.1 g/mol |

Nom IUPAC |

ethyl dimethyl phosphate |

InChI |

InChI=1S/C4H11O4P/c1-4-8-9(5,6-2)7-3/h4H2,1-3H3 |

Clé InChI |

JQVXMIPNQMYRPE-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OC)OC |

SMILES canonique |

CCOP(=O)(OC)OC |

Autres numéros CAS |

10463-05-5 |

Solubilité |

3.24 M |

Synonymes |

DIMETHYLETHYLPHOSPHATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)

![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)